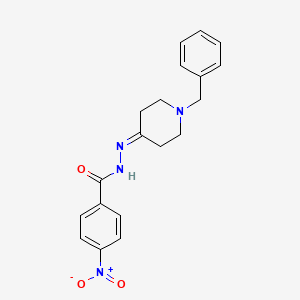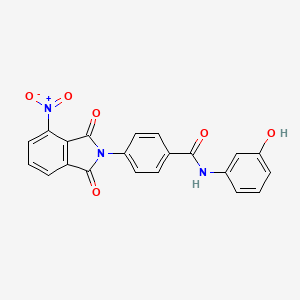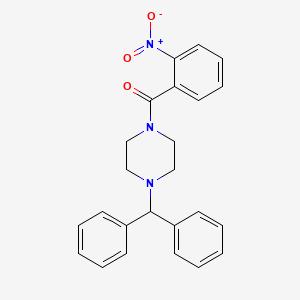
1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine
Descripción general
Descripción
1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine, also known as BBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. BBP is a piperazine derivative that has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine's mechanism of action is not fully understood, but studies have shown that it inhibits the activity of enzymes involved in cancer cell growth and can induce apoptosis (programmed cell death) in cancer cells. 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine also increases the production of antioxidants in the body, which can protect against oxidative stress and prevent cell damage.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine has been shown to have various biochemical and physiological effects, including anti-tumor, neuroprotective, and antioxidant effects. 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine has also been shown to have anti-inflammatory effects and can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine is relatively expensive compared to other compounds, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine research, including further studies on its anti-tumor and neuroprotective effects, as well as its potential use in treating other neurological disorders. Additionally, more research is needed to fully understand 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine's mechanism of action and its effects on the body. Finally, the development of more efficient and cost-effective synthesis methods for 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine could increase its availability for research purposes.
Conclusion:
In conclusion, 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine is a promising compound that has shown potential in various scientific research applications. Its anti-tumor and neuroprotective effects, as well as its antioxidant and anti-inflammatory properties, make it a valuable candidate for further research. However, more studies are needed to fully understand its mechanism of action and its effects on the body.
Aplicaciones Científicas De Investigación
1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine has been studied extensively in various scientific research applications, including its use as a potential anti-tumor agent. Studies have shown that 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine inhibits the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer treatment. 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine has neuroprotective effects and can prevent the death of neurons in the brain.
Propiedades
IUPAC Name |
[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O/c25-23-12-6-19(7-13-23)18-26-14-16-27(17-15-26)24(28)22-10-8-21(9-11-22)20-4-2-1-3-5-20/h1-13H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLBBKFCXQYBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-4-yl[4-(4-bromobenzyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(2-benzoyl-4-bromophenyl)amino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B3732810.png)
![4-[4-(diethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3732818.png)
![N-(4-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3732821.png)
![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B3732828.png)
![4-fluoro-N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3732845.png)

![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B3732857.png)

![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B3732865.png)
![methyl 4-[({[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3732870.png)

![ethyl 4-[(8-quinolinylsulfonyl)amino]benzoate](/img/structure/B3732886.png)

![N-{2-[(2-benzoyl-4-bromophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3732893.png)